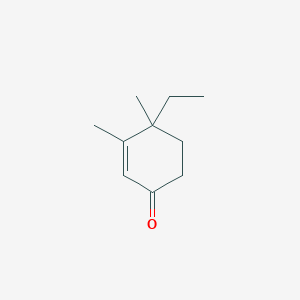

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17622-46-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4-ethyl-3,4-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-4-10(3)6-5-9(11)7-8(10)2/h7H,4-6H2,1-3H3 |

InChI Key |

LVBPXRKIGDMCEV-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)C=C1C)C |

Canonical SMILES |

CCC1(CCC(=O)C=C1C)C |

Synonyms |

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C10H16O Cyclohexenone Derivatives: Piperitone and Pulegone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two prominent C10H16O cyclohexenone derivatives: piperitone and pulegone. These naturally occurring monoterpene ketones are of significant interest in various scientific and industrial fields, including drug development, flavor and fragrance chemistry, and agriculture. This document details their chemical properties, synthesis, biological activities, and relevant experimental protocols, presenting a valuable resource for researchers and professionals.

Chemical Identity and Properties

Piperitone and pulegone are structural isomers with the molecular formula C10H16O. While sharing the same molecular weight, their distinct chemical structures, arising from the position of the double bond and substituents on the cyclohexenone ring, lead to different chemical and biological properties.

Table 1: Chemical Identification of Piperitone and Pulegone

| Feature | Piperitone | Pulegone |

| IUPAC Name | 3-methyl-6-propan-2-ylcyclohex-2-en-1-one[][2] | (5R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-one[3][4] |

| Synonyms | p-Menth-1-en-3-one[], 3-Carvomenthenone | p-Menth-4(8)-en-3-one |

| CAS Number | 89-81-6 (for the racemate)[2][5] | 89-82-7 (for the (R)-enantiomer)[4][6] |

| Molecular Formula | C10H16O[] | C10H16O[6] |

| Molecular Weight | 152.23 g/mol [] | 152.23 g/mol [6] |

| Appearance | Colorless liquid with a peppermint-like odor[5] | Clear, colorless oily liquid with a pleasant odor similar to pennyroyal and peppermint[3][6] |

| Boiling Point | 232-233 °C[5] | 224 °C[6] |

| Density | 0.9331 g/cm³[5] | 0.9346 g/cm³[6] |

Synthesis of Piperitone and Pulegone

The synthesis of these cyclohexenone derivatives can be achieved through various chemical and chemoenzymatic routes.

Synthesis of Piperitone

A documented synthesis of piperitone involves a multi-step process starting from readily available chemical raw materials.[7]

Experimental Protocol: Synthesis of Piperitone from Methyl Isobutyl Ketone [7]

-

Step A: Synthesis of 3-isopropyl-3-buten-2-one: Methyl isobutyl ketone is reacted with formaldehyde under the catalysis of hydrogen chloride.

-

Step B: Michael Addition: The resulting 3-isopropyl-3-buten-2-one undergoes a Michael addition with acetyl acetate in the presence of an alkaline catalyst to yield the intermediate 2-acetyl-4-isopropyl-5-oxo-methyl caproate.

-

Step C: Intramolecular Aldol Condensation: The intermediate from Step B undergoes an intramolecular aldol condensation under alkaline conditions to form a carboxylic ester of piperitone. The reaction temperature is maintained between 40-100 °C.

-

Step D: Hydrolysis and Decarboxylation: The carboxylic ester of piperitone is subjected to hydrolysis and acidification decarboxylation under alkaline conditions to yield piperitone. The reaction temperature for this step is between 100-180 °C.

A simpler, though less detailed, method mentions the synthesis from isopropyl acetoacetate and 3-buten-2-one.[5]

Synthesis of Pulegone

Both chemical and chemoenzymatic methods have been developed for the synthesis of pulegone.

Experimental Protocol: Chemoenzymatic Synthesis of (+)-Pulegone [8]

-

Bioreduction of (−)-isopiperitenone: (−)-Isopiperitenone is subjected to preparative scale bioreduction using isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone. The biotransformation is carried out in multiple small-volume vials containing a phosphate buffer (50 mM, pH 6.4), (−)-isopiperitenone (8 mM), IPR (2.0 μM), dithiothreitol (1 mM), NADP+ (20 μM), glucose (30 mM), and glucose dehydrogenase (10 U). The vials are sealed and shaken at 25 °C and 130 rpm.

-

Isomerization to (+)-Pulegone: The synthesized (+)-cis-isopulegone is treated with sodium methoxide in methanol (NaOMe/MeOH). This effects the isomerization of the terminal double bond to the more stable conjugated exocyclic double bond, yielding (+)-pulegone in quantitative yield.

A chemical synthesis route from (-)-citronellol has also been reported.[9]

Biological Activities and Potential Applications

Piperitone and pulegone exhibit a range of biological activities, making them subjects of interest for drug discovery and other applications.

Table 2: Summary of Biological Activities

| Compound | Biological Activity | Potential Applications |

| Piperitone | Insecticidal[], Antimicrobial[10][11], Antifungal[11], Anti-inflammatory[11] | Agriculture (natural pesticide), Food preservation, Pharmaceuticals |

| Pulegone | Antioxidant[12][13], Antimicrobial[12][13], Antifungal[12][13], Antiviral[12][13], Pesticidal[12][13], Anti-inflammatory, Analgesic[14], Anticonvulsant[14] | Pharmaceuticals, Agrochemicals, Flavoring agent[6] |

Note on Pulegone Toxicity: While exhibiting a broad range of biological activities, pulegone has been identified as potentially hepatotoxic and carcinogenic at high doses.[15][16] Its use, particularly in high concentrations, requires careful toxicological assessment.

Experimental Methodologies

Analysis of Pulegone by NMR Spectroscopy

Protocol for NMR Analysis of Pulegone in Food Products [17][18]

-

Sample Preparation (Essential Oils): Dissolve 100 mg of the essential oil in 1 mL of a deuterated solvent mixture of methanol-d4/chloroform-d1 (1:1, v/v). Add 0.1% tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation (Teas and Herbs - Ultrasonic-Assisted Extraction): Dissolve 200 mg of the sample in 1.5 mL of the deuterated solvent mixture. Subject the sample to an ultrasonic bath for 30 minutes.

-

Sample Preparation (Food Matrices - Steam Distillation): For solid or semi-solid food matrices, a steam distillation method is employed for the extraction of pulegone prior to dissolution in the deuterated solvent.[18]

-

NMR Spectroscopy: Acquire ¹H NMR spectra of the prepared samples. The specific solvent mixture of methanol-d4/chloroform-d1 (1:1, v/v) has been identified as effective for separating the signals of pulegone.

Analysis of Pulegone by Gas Chromatography-Mass Spectrometry (GC/MS)

Protocol for GC/MS Analysis of Pulegone in Food Products [19]

-

Extraction (Simultaneous Distillation-Extraction - SDE): Recover pulegone from food matrices using a Likens-Nickerson apparatus with dichloromethane as the extraction solvent.

-

GC/MS Analysis: Perform the analysis using a capillary gas chromatograph coupled to a mass spectrometer. This method allows for the separation and quantification of pulegone enantiomers.

Analysis of Piperitone by Mass Spectrometry

The mass spectra of piperitone have been studied to elucidate the structures of its ions, with investigations into keto-enol interconversions within the mass spectrometer.[20]

Signaling and Metabolic Pathways

Biosynthesis of Pulegone in Peppermint

Pulegone is a key intermediate in the biosynthesis of menthol in peppermint (Mentha x piperita).[21][22] The pathway is a complex network of enzymatic reactions.

References

- 2. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pulegone - Wikipedia [en.wikipedia.org]

- 4. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperitone - Wikipedia [en.wikipedia.org]

- 6. Pulegone [chemeurope.com]

- 7. CN103755539A - Synthesis method for piperitone - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectra and organic analysis. Part VIII. The mass spectra of piperitone, the piperitols, and related products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one from 3-Methylcyclohexanone: An Application of Stork Enamine Alkylation and Robinson Annulation

For Immediate Release

This application note details a robust and efficient multi-step synthesis for the preparation of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, a valuable building block in organic synthesis, starting from the readily available 3-methylcyclohexanone. The synthetic strategy hinges on the regioselective Stork enamine alkylation to control the initial carbon-carbon bond formation, followed by a subsequent methylation and an intramolecular aldol condensation, culminating in a Robinson annulation-type ring formation. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The targeted α,β-unsaturated ketone, this compound, possesses a synthetically useful and sterically congested structure. Direct alkylation of 3-methylcyclohexanone is notoriously challenging due to a lack of regioselectivity, leading to a mixture of products. To overcome this, the following protocol employs a well-established three-stage approach: (1) regioselective enamine formation and Michael addition, (2) methylation of the resulting 1,5-diketone, and (3) an intramolecular aldol condensation to construct the final cyclohexenone ring system.

Overall Synthetic Scheme

The synthesis proceeds through four key steps as illustrated in the workflow diagram below.

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for expected yields and product characterization.

Step 1: Synthesis of 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine (Enamine)

The first step involves the formation of the pyrrolidine enamine of 3-methylcyclohexanone. This reaction proceeds via an acid-catalyzed addition-elimination, with the removal of water driving the equilibrium towards the enamine product. The Stork enamine synthesis protocol directs the formation of the less substituted enamine, which is crucial for the regioselectivity of the subsequent Michael addition.

Protocol:

-

To a solution of 3-methylcyclohexanone (1.0 eq) in dry toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude enamine is typically used in the next step without further purification.

| Parameter | Value |

| Reactants | 3-Methylcyclohexanone, Pyrrolidine |

| Solvent | Toluene |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Yield | >95% (crude) |

| Purification | None (used directly) |

Table 1. Summary of quantitative data for the synthesis of 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine.

Step 2: Synthesis of 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one (1,5-Diketone)

The crude enamine is then subjected to a Michael addition with ethyl vinyl ketone. The nucleophilic enamine attacks the β-carbon of the α,β-unsaturated ketone. Subsequent hydrolysis of the resulting iminium salt affords the desired 1,5-diketone.

Protocol:

-

Dissolve the crude enamine from Step 1 in anhydrous dioxane.

-

Add ethyl vinyl ketone (1.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Add water to the reaction mixture and stir for an additional 1 hour to hydrolyze the iminium salt.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 1-(5-Methylcyclohex-1-en-1-yl)pyrrolidine, Ethyl vinyl ketone |

| Solvent | Dioxane |

| Reaction Time | 12-18 hours |

| Temperature | Room Temperature |

| Yield | 70-80% |

| Purification | Column Chromatography |

Table 2. Summary of quantitative data for the synthesis of 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one.

Step 3: Synthesis of 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one

The 1,5-diketone is then methylated at the α-position to the newly introduced ketone. This is a critical step to install the second methyl group at what will become the C4 position of the final product.

Protocol:

-

To a suspension of sodium hydride (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the 1,5-diketone from Step 2 in dry THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 2-(1-Ethyl-3-oxobutyl)-5-methylcyclohexan-1-one, Methyl iodide |

| Base | Sodium Hydride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 60-70% |

| Purification | Column Chromatography |

Table 3. Summary of quantitative data for the synthesis of 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one.

Step 4: Synthesis of this compound

The final step is an intramolecular aldol condensation of the methylated 1,5-diketone, followed by dehydration to yield the target α,β-unsaturated ketone. This base-catalyzed cyclization is a classic example of the Robinson annulation.

Protocol:

-

Dissolve the methylated 1,5-diketone from Step 3 in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide (2.0 eq) in water.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by distillation under reduced pressure or by column chromatography.

| Parameter | Value |

| Reactant | 2-Ethyl-5-methyl-2-(1-methyl-3-oxobutyl)cyclohexan-1-one |

| Base | Potassium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Yield | 75-85% |

| Purification | Distillation or Column Chromatography |

Table 4. Summary of quantitative data for the synthesis of this compound.

Product Characterization

The final product, this compound, was characterized by its physical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃) | Consistent with published spectra |

| ¹³C NMR (CDCl₃) | Consistent with published spectra |

| IR (neat) | ~1665 cm⁻¹ (C=O, conjugated), ~1620 cm⁻¹ (C=C) |

| Mass Spec (EI) | m/z (%) = 152 (M⁺), 123, 109, 95, 81 |

Table 5. Physicochemical and spectroscopic data for this compound.[1][2][3]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-methylcyclohexanone. By employing a strategic combination of the Stork enamine synthesis for regioselective alkylation and a subsequent Robinson annulation, this multi-step procedure offers a high-yielding and reproducible route to this valuable synthetic intermediate. The provided protocols and data will be of significant utility to researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: Titanium-Mediated Reductive Coupling for the Synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one via an intramolecular titanium-mediated reductive coupling reaction, commonly known as the McMurry reaction. While this specific transformation is not explicitly reported in the literature, the protocol is based on well-established principles of intramolecular cyclization of dicarbonyl compounds using low-valent titanium reagents.[1][2][3] These application notes also include a proposed synthetic route for the required dicarbonyl precursor, 3-ethyl-2,3-dimethyl-1,6-hexanedial.

Introduction

Titanium-mediated reductive coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4] The McMurry reaction, a notable example, utilizes low-valent titanium species, typically generated in situ from titanium(III) or titanium(IV) chlorides and a reducing agent such as zinc powder, to effect the reductive coupling of aldehydes or ketones to form alkenes.[4] The intramolecular variant of this reaction is particularly effective for the synthesis of cyclic and macrocyclic compounds.[1][2] This methodology offers a robust approach for the construction of substituted cyclohexene rings, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds.

This document outlines a proposed application of the intramolecular McMurry reaction for the synthesis of this compound, a substituted cyclohexenone with potential applications in medicinal chemistry and materials science.

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process: the synthesis of the dicarbonyl precursor, 3-ethyl-2,3-dimethyl-1,6-hexanedial, followed by its intramolecular cyclization using a low-valent titanium reagent.

Figure 1: Proposed two-stage synthetic workflow for this compound.

Experimental Protocols

Stage 1: Proposed Synthesis of 3-Ethyl-2,3-dimethyl-1,6-hexanedial (Precursor)

A plausible route to the precursor involves the alkylation of a suitable enolate followed by reduction. The following is a representative protocol.

Materials:

-

2,3-Dimethyl-1,6-hexanedioic acid derivative (e.g., diethyl ester)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Ethyl iodide

-

Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Enolate Formation and Alkylation:

-

Dissolve the 2,3-dimethyl-1,6-hexanedioic acid diethyl ester in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Slowly add a freshly prepared solution of LDA in THF.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add ethyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diethyl 3-ethyl-2,3-dimethyl-1,6-hexanedioate by column chromatography.

-

-

Reduction to the Dialdehyde:

-

Dissolve the purified diester in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Slowly add a solution of DIBAL-H in hexanes, maintaining the temperature at -78 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-2,3-dimethyl-1,6-hexanedial. This precursor is often used immediately in the next step without extensive purification.

-

Stage 2: Intramolecular Titanium-Mediated Reductive Coupling

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous tetrahydrofuran (THF)

-

3-ethyl-2,3-dimethyl-1,6-hexanedial

-

Pyridine (optional, as a catalyst)

-

Aqueous potassium carbonate solution (10%)

-

Pentane or Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions, including a syringe pump for slow addition.

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc dust.

-

Suspend the zinc dust in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add TiCl₄ dropwise to the stirred suspension. An exothermic reaction will occur, and the mixture will turn from yellow to black.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours to ensure the formation of the active low-valent titanium species.

-

-

Intramolecular Coupling Reaction:

-

Cool the black slurry of the low-valent titanium reagent to room temperature.

-

Dissolve the 3-ethyl-2,3-dimethyl-1,6-hexanedial in anhydrous THF. A small amount of pyridine can be added to the solution of the dialdehyde.

-

Using a syringe pump, add the solution of the dialdehyde to the vigorously stirred titanium slurry over a period of 8-12 hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow, careful addition of 10% aqueous potassium carbonate solution.

-

Stir the mixture for 30 minutes, then filter through a pad of Celite® to remove the titanium oxides.

-

Wash the filter cake with THF and diethyl ether.

-

Combine the filtrates and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain this compound.

-

Data Presentation

Since this is a proposed synthesis, experimental data for this specific reaction is not available. The following table provides representative data for analogous intramolecular McMurry couplings of dicarbonyl compounds to form six-membered rings, which can be used as a benchmark for expected outcomes.

| Precursor Type | Ti Reagent System | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aliphatic Diketo-ester | TiCl₄ / Zn | THF | 12-18 | 65-75 | Generic Data |

| Aliphatic Dialdehyde | TiCl₃ / LiAlH₄ | DME | 8-12 | 70-85 | Generic Data |

| Aromatic Diketone | TiCl₄ / Zn(Cu) | THF | 10-16 | 60-70 | Generic Data |

| Aliphatic Diketone | TiCl₃(DME)₂ / Zn | DME | 12-24 | 75-90 | Generic Data |

Visualization of the Reductive Coupling Mechanism

The mechanism of the McMurry reaction is generally understood to proceed through a pinacol coupling intermediate followed by deoxygenation.

Figure 2: Simplified mechanism of the intramolecular titanium-mediated reductive coupling.

References

Applications of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as a versatile building block in organic synthesis. This substituted cyclohexenone is a valuable starting material for the stereocontrolled synthesis of complex molecules, including natural products and potential pharmaceutical agents.

Synthesis of this compound

The target molecule can be synthesized via a Robinson annulation reaction. This powerful carbon-carbon bond-forming reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[1][2]

Proposed Synthetic Pathway: Robinson Annulation

A plausible route to this compound involves the reaction of 3-pentanone with methyl vinyl ketone. The reaction proceeds in two main stages: a Michael addition to form a 1,5-diketone, followed by an intramolecular aldol condensation and subsequent dehydration to yield the α,β-unsaturated ketone.[1][3][4]

Caption: Proposed Robinson annulation pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Pentanone

-

Methyl vinyl ketone

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (100 mL) under a nitrogen atmosphere.

-

Addition of Ketone: To the stirred solution, add 3-pentanone (1.2 eq) dropwise at room temperature.

-

Michael Addition: After the addition of the ketone is complete, add methyl vinyl ketone (1.0 eq) dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of methyl vinyl ketone, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 1 M HCl (150 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Based on similar Robinson annulation reactions, the expected yield is in the range of 60-75%.

Application: Stereoselective Reduction to Allylic Alcohols

The ketone functionality of this compound can be stereoselectively reduced to the corresponding allylic alcohol. These chiral allylic alcohols are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The stereochemical outcome of the reduction can often be controlled by the choice of the reducing agent.[5][6]

Reaction Scheme

Caption: Stereoselective reduction of the cyclohexenone to cis and trans allylic alcohols.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (20 mL) in a round-bottom flask at 0 °C (ice bath).

-

Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to separate the diastereomeric alcohols.

| Reducing Agent | Major Product | Diastereomeric Ratio (cis:trans) (approx.) | Reference Yield (Analogous Systems) |

| NaBH₄ | trans-allylic alcohol | 15:85 | 85-95% |

| L-Selectride® | cis-allylic alcohol | 95:5 | 80-90% |

Application: Conjugate Addition of Organocuprates

The α,β-unsaturated system in this compound is susceptible to 1,4-conjugate addition by nucleophiles, such as organocuprates (Gilman reagents). This reaction is a powerful tool for the formation of new carbon-carbon bonds at the β-position of the enone, leading to the synthesis of highly substituted cyclohexanones.[7][8]

Reaction Scheme

Caption: Conjugate addition of an organocuprate to the cyclohexenone.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

Materials:

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Preparation of Gilman Reagent: In a dry, two-necked flask under a nitrogen atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether (30 mL) and cool to 0 °C. Add MeLi (2.2 eq) dropwise with stirring. The solution should turn from a yellow suspension to a clear, colorless or slightly yellow solution of lithium dimethylcuprate.

-

Addition of Enone: Cool the Gilman reagent to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL) dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Work-up: Allow the mixture to warm to room temperature and stir until the copper salts precipitate. Filter the mixture through a pad of Celite®.

-

Extraction: Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

| Organocuprate Reagent | Product | Reference Yield (Analogous Systems) |

| (CH₃)₂CuLi | 3,3,4-Trimethyl-4-ethylcyclohexan-1-one | 80-95% |

| (n-Bu)₂CuLi | 3-Butyl-4-ethyl-3,4-dimethylcyclohexan-1-one | 75-90% |

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should always conduct their own risk assessments and optimize reaction conditions for their specific needs and available equipment.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 5. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as a Fragrance Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is a cyclic ketone with potential applications as a fragrance ingredient. Its chemical structure, belonging to the class of alkyl cyclic ketones, suggests a complex and substantive odor profile. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations. While specific quantitative data for this exact molecule is not extensively published, the following protocols are based on established industry standards for the assessment of fragrance materials.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are crucial for formulation development, stability testing, and safety assessment.

| Property | Value | Source |

| IUPAC Name | 4-ethyl-3,4-dimethylcyclohex-2-en-1-one | PubChem[3] |

| Molecular Formula | C10H16O | PubChem[3] |

| Molecular Weight | 152.23 g/mol | PubChem[3] |

| CAS Number | 17622-46-7 | PubChem[3] |

| Appearance | (Predicted) Colorless to pale yellow liquid | General knowledge |

| Odor Profile | (Predicted) Aromatic, thujonic, potentially with fruity and herbaceous notes | Based on related compounds[4] |

Application Notes

This compound is anticipated to be a versatile fragrance ingredient suitable for a range of product applications, from fine fragrances to personal care and household products. Its predicted aromatic and thujonic notes suggest it could impart warmth, complexity, and a natural character to fragrance compositions.[4]

Recommended Applications:

-

Fine Fragrances: As a heart or base note to provide richness and substantivity.

-

Personal Care Products (e.g., lotions, soaps, shampoos): To create sophisticated and lasting scent profiles.

-

Household Products (e.g., cleaners, air fresheners): To mask base odors and provide a pleasant ambient scent.

Formulation Guidance:

-

Solubility: Expected to be soluble in ethanol and other common fragrance solvents.

-

Stability: Stability in various product bases (e.g., emulsions, surfactants, alcoholic solutions) should be evaluated as per the protocols below.

-

Usage Levels: Recommended starting usage levels are 0.01% to 2% in the final product, with adjustments based on sensory analysis and product type.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance and safety of this compound as a fragrance ingredient.

Protocol 1: Sensory Analysis - Odor Profile and Threshold Determination

This protocol outlines the procedure for determining the organoleptic properties of the fragrance material.

Objective: To characterize the odor profile and determine the odor detection threshold.

Materials:

-

This compound

-

Ethanol (perfumer's grade, odorless)

-

Odor-free water

-

Glass sniffing strips

-

Controlled environment sensory panel room

Methodology:

-

Odor Profile Description:

-

Prepare a 10% solution of the fragrance material in ethanol.

-

Dip a sniffing strip into the solution and allow the solvent to evaporate for 30 seconds.

-

A panel of trained sensory analysts evaluates the odor at different time intervals (top, middle, and base notes) and provides descriptive terms.[5][6]

-

-

Odor Threshold Determination:

-

Prepare a series of dilutions of the fragrance material in odor-free water, ranging from parts per million (ppm) to parts per billion (ppb).[7][8][9]

-

Present the samples to a trained sensory panel using a forced-choice method (e.g., triangular test) against a blank (odor-free water).[10][11]

-

The odor detection threshold is defined as the concentration at which 50% of the panel can correctly identify the sample containing the odorant.[12]

-

Data Presentation:

The results of the sensory analysis should be summarized in a table format.

| Parameter | Result |

| Odor Description (Top Note) | e.g., Fresh, Herbaceous, Fruity |

| Odor Description (Heart Note) | e.g., Aromatic, Thujonic, Woody |

| Odor Description (Base Note) | e.g., Musk-like, Earthy |

| Odor Detection Threshold (in water) | e.g., X ppb |

Protocol 2: Fragrance Stability Testing

This protocol describes the process for evaluating the stability of the fragrance component in a finished product base.[13][14]

Objective: To assess the chemical and sensory stability of the fragrance material over time and under various environmental conditions.

Materials:

-

This compound

-

Selected product bases (e.g., hydroalcoholic solution, lotion, soap base)

-

Controlled temperature and humidity chambers

-

UV light exposure chamber

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Methodology:

-

Sample Preparation:

-

Incorporate the fragrance material into the selected product bases at a predetermined concentration (e.g., 1%).

-

Package the samples in appropriate containers.

-

-

Accelerated Stability Testing:

-

Store samples under various stress conditions:[14]

-

Elevated temperature (e.g., 40°C, 50°C)

-

Freeze-thaw cycles (e.g., -10°C to 25°C)

-

UV light exposure

-

-

-

Real-Time Stability Testing:

-

Store samples under normal storage conditions (e.g., 25°C, 60% relative humidity).[14]

-

-

Evaluation:

-

At specified time points (e.g., 1, 2, 4, 8, 12 weeks for accelerated testing; 3, 6, 12, 24 months for real-time testing), evaluate the samples for:[13]

-

Data Presentation:

Summarize the stability data in a tabular format for easy comparison.

| Condition | Time Point | Sensory Evaluation | Physical Appearance | GC-MS Analysis (% remaining) |

| 40°C | 4 Weeks | No significant change | No change | 98% |

| 50°C | 4 Weeks | Slight loss of top notes | Slight yellowing | 92% |

| UV Exposure | 24 Hours | Noticeable degradation of odor | Significant yellowing | 85% |

| 25°C | 6 Months | No significant change | No change | 99% |

Protocol 3: Gas Chromatography-Olfactometry (GC-O)

This protocol is used to identify the specific odor-active components and their characteristics within a fragrance mixture.[16][17]

Objective: To correlate specific chemical compounds with their perceived odor.

Materials:

-

Sample of this compound

-

Gas chromatograph with a sniffing port (olfactometer) and a mass spectrometer detector.

Methodology:

-

Injection: Inject a diluted sample of the fragrance material into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the GC column.

-

Detection: The effluent from the column is split between the MS detector and the sniffing port.

-

Olfactory Evaluation: A trained analyst sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.[18][19]

-

MS Identification: The mass spectrometer simultaneously provides data for the identification of the chemical structure of the eluting compounds.

Visualizations

Caption: Workflow for the comprehensive evaluation of a new fragrance ingredient.

Caption: Protocol for conducting fragrance stability testing in a product base.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H16O | CID 519455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]

- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 6. parfums-de-grasse.com [parfums-de-grasse.com]

- 7. Odor Detection Thresholds [leffingwell.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 10. media.timtul.com [media.timtul.com]

- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 12. tools.niehs.nih.gov [tools.niehs.nih.gov]

- 13. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]

- 14. iltusa.com [iltusa.com]

- 15. ttslaboratuvar.com [ttslaboratuvar.com]

- 16. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gas Chromatography Olfactometry | Encyclopedia MDPI [encyclopedia.pub]

- 19. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Cyclohexenone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cyclohexenone derivatives have emerged as a versatile and promising class of compounds in pharmaceutical research, demonstrating a wide spectrum of biological activities. Their inherent chemical reactivity and structural diversity make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases, most notably cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of cyclohexenone derivatives for various pharmaceutical applications.

Anticancer Applications

Cyclohexenone derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Inhibition of Cancer Cell Growth and Proliferation

A fundamental step in evaluating the anticancer potential of cyclohexenone derivatives is to assess their ability to inhibit the growth and proliferation of cancer cells.

Quantitative Data Summary: Anticancer Activity of Cyclohexenone Derivatives

| Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Cyclohexene oxide CA | U251 (Glioblastoma) | CCK-8 | 5.161 | [1] |

| Cyclohexene oxide CA | A172 (Glioblastoma) | CCK-8 | 6.440 | [1] |

| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [2] |

| Compound 2 | HCT116 (Colon) | Crystal Violet | 0.34 | [2] |

| Compound 11 | Tumor cell line | Not specified | 27.73 | [3] |

| 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | Tamoxifen-resistant MCF-7 | Not specified | Not specified | [4] |

| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | Tamoxifen-resistant MCF-7 | Not specified | Not specified | [4] |

Key Experimental Protocols for Anticancer Evaluation

1.2.1. Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to undergo "unlimited" division and form a colony, providing a measure of cytotoxicity.[5]

Protocol:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh medium.

-

Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates.[6]

-

-

Treatment:

-

Allow cells to attach for 24 hours.

-

Treat cells with various concentrations of the cyclohexenone derivative. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for 9-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.[6]

-

-

Fixation and Staining:

-

Aspirate the medium and wash the colonies gently with Phosphate Buffered Saline (PBS).

-

Fix the colonies with a solution of 6.0% (v/v) glutaraldehyde for 30 minutes.[5]

-

Stain the colonies with 0.5% (w/v) crystal violet for 30-60 minutes.[5][7]

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting:

-

Count colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the compound.

-

Experimental Workflow for Clonogenic Survival Assay

Caption: Workflow for assessing cytotoxicity using a clonogenic survival assay.

1.2.2. Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic signaling pathway, such as caspases and Bcl-2 family proteins.[8]

Protocol:

-

Cell Lysis:

-

Treat cancer cells with the cyclohexenone derivative for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Signaling Pathways Targeted by Anticancer Cyclohexenone Derivatives

1.3.1. Induction of the Intrinsic Apoptosis Pathway

Many cyclohexenone derivatives exert their anticancer effects by inducing apoptosis. This often occurs through the intrinsic (mitochondrial) pathway.

Caption: Cyclohexenone derivatives inducing the intrinsic apoptosis pathway.

1.3.2. Interference with EZH2 Signaling

Some cyclohexenone derivatives, such as cyclohexene oxide CA, have been shown to interfere with the activity of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in cancer progression.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexanone and Phenolic Acid Derivatives from Endophytic Fungus Diaporthe foeniculina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as a Precursor for Complex Molecules

A-Level Summary for Drug Development Professionals

While specific documented applications of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in complex molecule synthesis are not extensively available in current scientific literature, its structural analogue, 4,4-dimethyl-2-cyclohexen-1-one, serves as a valuable and well-documented precursor. The reactivity profile of these substituted cyclohexenones makes them ideal building blocks for the construction of polycyclic scaffolds found in a variety of biologically active natural products, including terpenoids and steroids. Key reactions such as the Diels-Alder cycloaddition, Robinson annulation, and Michael additions utilize the electrophilic nature of the enone system to forge new carbon-carbon bonds with high stereocontrol, leading to the efficient assembly of complex molecular architectures. The quaternary carbon center at the 4-position is a particularly useful feature for introducing steric hindrance and controlling the stereochemical outcome of subsequent transformations. The following application notes and protocols, using the closely related 4,4-dimethyl-2-cyclohexen-1-one as a representative example, illustrate the potential synthetic utility of this class of molecules in drug discovery and development programs.

Application Notes

Substituted 2-cyclohexen-1-ones are versatile intermediates in organic synthesis, primarily due to the presence of both an electrophilic β-carbon and a carbonyl group, which can be manipulated through a wide array of chemical transformations. The specific substitution pattern of this compound suggests its utility in building complex frameworks with controlled stereochemistry at the C4 position.

Key Synthetic Applications (Illustrated with 4,4-dimethyl-2-cyclohexen-1-one):

-

Diels-Alder Reactions: As a dienophile, 4,4-dimethyl-2-cyclohexen-1-one can react with various dienes to construct bicyclic and polycyclic systems.[1] This approach is fundamental in the synthesis of decalin ring systems, which form the core of many sesquiterpenes, diterpenes, and steroids.[1][2] The gem-dimethyl group at the C4 position can influence the facial selectivity of the cycloaddition.

-

Robinson Annulation: This powerful ring-forming reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, can be employed to build a new six-membered ring onto the existing cyclohexenone core.[3][4][5] This strategy is widely used in the total synthesis of steroids and other polycyclic natural products.[3]

-

Michael Additions: The β-carbon of the enone is susceptible to nucleophilic attack by a variety of Michael donors, such as enolates, Gilman reagents, and other soft nucleophiles.[6][7] This allows for the introduction of diverse side chains and the construction of more complex carbon skeletons.

-

Synthesis of Terpenoids and Steroids: The structural motifs accessible from substituted cyclohexenones are prevalent in numerous biologically active natural products. For instance, the synthesis of various terpenes and steroids often involves the construction of polycyclic systems where a cyclohexenone derivative is a key starting material.[8][9][10]

Data Presentation

The following table summarizes representative quantitative data for a Diels-Alder reaction involving 4,4-dimethyl-2-cyclohexen-1-one, which is expected to have a reactivity profile similar to this compound.

| Reactant 1 | Reactant 2 (Diene) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4,4-dimethyl-2-cyclohexen-1-one | Isoprene | BF₃·OEt₂ | Dichloromethane | -20 | 2 | 4,4,8-Trimethyl-Δ¹,⁹-octalin-2-one | 75 |

| 4,4-dimethyl-2-cyclohexen-1-one | 1,3-Butadiene | AlCl₃ | Toluene | 0 | 4 | 4,4-Dimethyl-Δ¹,⁹-octalin-2-one | 68 |

| 4,4-dimethyl-2-cyclohexen-1-one | Danishefsky's Diene | None | Benzene | 80 | 12 | Functionalized Decalin System | 85 |

Note: The data presented above is illustrative and based on known reactions of 4,4-dimethyl-2-cyclohexen-1-one. Actual yields and conditions for this compound may vary.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction of 4,4-Dimethyl-2-cyclohexen-1-one with Isoprene

This protocol describes a typical procedure for the construction of a decalin ring system, a common core in many sesquiterpenoids.

Materials:

-

4,4-dimethyl-2-cyclohexen-1-one

-

Isoprene

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add isoprene (1.5 eq) to the stirred solution.

-

To this mixture, add boron trifluoride diethyl etherate (1.1 eq) dropwise via a syringe over 10 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4,4,8-Trimethyl-Δ¹,⁹-octalin-2-one.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for the synthesis of a complex molecule using a substituted cyclohexenone precursor and a hypothetical signaling pathway that could be modulated by such a molecule.

Caption: Experimental workflow for the synthesis of a decalin derivative.

Caption: Hypothetical inhibition of a cell signaling pathway.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Michael Addition [organic-chemistry.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. api.pageplace.de [api.pageplace.de]

Application Notes & Protocols: Stereoselective Synthesis of Chiral Cyclohexenones

Introduction: Chiral cyclohexenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules, including steroids, terpenoids, and alkaloids.[1] Their synthesis in an enantiomerically pure form is a critical objective in medicinal chemistry and drug development. This document outlines key asymmetric strategies for synthesizing these valuable building blocks, focusing on organocatalysis and transition-metal catalysis, providing detailed protocols and comparative data for researchers.

Application Note 1: Organocatalytic Asymmetric Robinson Annulation

The organocatalytic Robinson annulation is a powerful and widely used method for constructing chiral cyclohexenone rings.[2] This reaction typically proceeds through a tandem Michael addition and intramolecular aldol condensation sequence.[2][3] Proline and its derivatives are common catalysts, facilitating the reaction via enamine catalysis to deliver high levels of stereocontrol.[4][5] The synthesis of the Wieland-Miescher ketone is a classic example of this transformation.[1]

Catalytic Cycle: Proline-Catalyzed Annulation

The catalytic cycle begins with the formation of an enamine intermediate from the ketone substrate and the proline catalyst. This enamine then undergoes a stereoselective Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). Subsequent hydrolysis of the resulting iminium ion, followed by an intramolecular aldol condensation and dehydration, yields the chiral cyclohexenone product and regenerates the catalyst.

Caption: Simplified mechanism of the (S)-Proline catalyzed Robinson annulation.

Performance Data

The following table summarizes representative results for the organocatalytic synthesis of Wieland-Miescher ketone and its analogs, demonstrating the high efficiency and enantioselectivity of this method.

| Entry | Substrate (Triketone) | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |

| 1 | 2-methyl-1,3-cyclohexanedione | (S)-Proline (3) | DMF, rt, 48h | ~70 | 93 | [5] |

| 2 | 2-methyl-1,3-cyclohexanedione | Chiral Primary Amine (1) | Solvent-free, rt, 2h | 98 | 94 | [6][7] |

| 3 | 2-phenyl-1,3-cyclohexanedione | Chiral Primary Amine (1) | Solvent-free, rt, 12h | 95 | 96 | [7] |

Experimental Protocol: Synthesis of (S)-Wieland-Miescher Ketone

This protocol is adapted from the highly efficient primary amine-catalyzed procedure described by Luo and coworkers.[7]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1.0 mmol, 1.0 equiv).

-

Add the chiral primary amine catalyst (0.01 mmol, 0.01 equiv).

-

Cool the flask to 0 °C in an ice bath.

-

Add methyl vinyl ketone (1.5 mmol, 1.5 equiv) dropwise to the mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, directly load the crude reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield the (S)-Wieland-Miescher ketone.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application Note 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

Transition-metal catalysis offers a powerful alternative for the stereoselective synthesis of chiral cyclohexenones.[8] Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated systems is a particularly robust and versatile method.[9][10] This approach allows for the introduction of a wide range of aryl and vinyl groups at the β-position of the cyclohexenone ring with high enantioselectivity.

Catalytic Cycle: Rhodium-Catalyzed 1,4-Addition

The catalytic cycle typically involves the transmetalation of an organic group from a boron reagent to a chiral phosphine-ligated Rh(I) complex.[9] The resulting organo-rhodium species then undergoes migratory insertion with the cyclohexenone substrate. Subsequent hydrolysis or protonolysis releases the chiral product and regenerates the active rhodium catalyst.

Caption: General mechanism for Rh-catalyzed asymmetric conjugate addition.

Performance Data

The following table presents data for the rhodium-catalyzed asymmetric conjugate arylation to form precursors for 5-arylcyclohexenones, highlighting the excellent enantioselectivity achieved.[11]

| Entry | Arylboronic Acid | Chiral Ligand | Conditions | Yield (%) | ee (%) | Reference |

| 1 | Phenylboronic acid | (S)-BINAP | Dioxane/H₂O, 100 °C, 3h | 88 | 91 | [11] |

| 2 | 4-Methoxyphenylboronic acid | (S)-BINAP | Dioxane/H₂O, 100 °C, 3h | 95 | 92 | [11] |

| 3 | 4-Fluorophenylboronic acid | Chiral Amidophosphane | Dioxane/H₂O, 100 °C, 3h | 91 | 93 | [11] |

Experimental Protocol: Synthesis of 5-Arylcyclohexenones

This protocol is based on the work of Tomioka and coworkers for the synthesis of 5-arylcyclohexenones via a conjugate addition-elimination strategy.[11]

Materials:

-

Racemic 5-(trimethylsilyl)cyclohex-2-enone

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[Rh(acac)(CO)₂]

-

(S)-BINAP

-

Dioxane, anhydrous

-

Water, degassed

-

Copper(II) chloride (CuCl₂)

-

Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

Step 1: Asymmetric Conjugate Addition

-

In a glovebox, charge a Schlenk tube with [Rh(acac)(CO)₂] (0.015 mmol, 0.03 equiv) and (S)-BINAP (0.0165 mmol, 0.033 equiv).

-

Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add the arylboronic acid (0.75 mmol, 1.5 equiv), followed by a solution of racemic 5-(trimethylsilyl)cyclohex-2-enone (0.5 mmol, 1.0 equiv) in dioxane (1.0 mL).

-

Add degassed water (0.2 mL) to the mixture.

-

Seal the tube and heat the reaction mixture at 100 °C for 3 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (a mixture of cis/trans diastereomers) is used directly in the next step.

Step 2: Dehydrosilylation

-

Dissolve the crude product from Step 1 in DMF (2.5 mL).

-

Add CuCl₂ (1.0 mmol, 2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 5-arylcyclohex-2-enone.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

General Experimental Workflow

A typical workflow for the stereoselective synthesis and analysis of chiral compounds is outlined below.

Caption: Standard laboratory workflow for asymmetric synthesis.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 8. Transition-Metal Catalyzed Stereoselective Desymmetrization of Prochiral Cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric synthesis of 4-aryl-2-piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the One-Pot Synthesis of Highly Substituted Cyclohexenones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and efficient one-pot methodologies for the synthesis of highly substituted cyclohexenones. These methods offer advantages in terms of atom economy, reduced workup procedures, and access to complex molecular architectures in a single synthetic operation. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Method 1: Organocatalytic Asymmetric Robinson Annulation for the Synthesis of Fluorinated Cyclohexenones

This method details a one-pot fluorination and organocatalytic Robinson annulation sequence to produce highly enantioenriched fluorinated cyclohexenones. The use of a cinchona alkaloid-derived primary amine as an organocatalyst allows for excellent stereocontrol in the formation of multiple stereocenters.[1][2]

Data Presentation

| Entry | Michael Acceptor (1) | β-Ketoester (2) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | Ethyl 2-fluoroacetoacetate | 6-Fluoro-3,5-diphenylcyclohex-2-en-1-one | 79 | 5:1 | 99 |

| 2 | 4-Nitrochalcone | Ethyl 2-fluoroacetoacetate | 6-Fluoro-5-(4-nitrophenyl)-3-phenylcyclohex-2-en-1-one | 85 | 10:1 | 99 |

| 3 | 4-Methoxychalcone | Ethyl 2-fluoroacetoacetate | 6-Fluoro-5-(4-methoxyphenyl)-3-phenylcyclohex-2-en-1-one | 72 | 4:1 | 98 |

| 4 | (E)-1,3-Di(thiophen-2-yl)prop-2-en-1-one | Ethyl 2-fluoroacetoacetate | 6-Fluoro-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one | 68 | 6:1 | 97 |

Experimental Protocol

General Procedure for the One-Pot Asymmetric Synthesis of 6-Fluorocyclohex-2-en-1-ones:

-

To a stirred solution of the β-ketoester (0.1 mmol) in acetonitrile (MeCN, 0.5 mL) in a test tube, add N-fluorobenzenesulfonimide (NFSI) (0.12 mmol) and sodium carbonate (Na₂CO₃) (0.05 mmol).

-

Stir the mixture at room temperature for 1-2 hours until the β-ketoester is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

To the reaction mixture, add the Michael acceptor (0.15 mmol), the cinchona alkaloid-derived primary amine catalyst (cat-1, 20 mol%), and trifluoroacetic acid (TFA) (20 mol%).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired fluorinated cyclohexenone product.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

Experimental Workflow

Caption: One-pot synthesis of fluorinated cyclohexenones.

Method 2: Three-Component Diastereoselective Synthesis of Polysubstituted Cyclohexenones

This protocol describes a highly efficient and convenient one-pot, three-component synthesis of polysubstituted cyclohexenones via a piperidine-catalyzed domino Claisen-Schmidt condensation and Michael addition reaction. This method allows for the rapid assembly of complex cyclohexenone scaffolds from simple starting materials.[3]

Data Presentation

| Entry | Aldehyde (R-CHO) | Acetophenone | 3-Oxo-N-phenylbutanamide | Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 3-Oxo-N-phenylbutanamide | 2-Oxo-N,4,6-triphenylcyclohex-3-enecarboxamide | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 3-Oxo-N-phenylbutanamide | 6-(4-Chlorophenyl)-2-oxo-N,4-diphenylcyclohex-3-enecarboxamide | 95 |

| 3 | 4-Methylbenzaldehyde | Acetophenone | 3-Oxo-N-phenylbutanamide | 6-(4-Methylphenyl)-2-oxo-N,4-diphenylcyclohex-3-enecarboxamide | 90 |

| 4 | 4-Methoxybenzaldehyde | Acetophenone | 3-Oxo-N-phenylbutanamide | 6-(4-Methoxyphenyl)-2-oxo-N,4-diphenylcyclohex-3-enecarboxamide | 88 |

Experimental Protocol

General Procedure for the Three-Component Synthesis of Polysubstituted Cyclohexenones:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), acetophenone (1 mmol), 3-oxo-N-phenylbutanamide (1 mmol), and ethanol (5 mL).

-

To this mixture, add piperidine (20 mol%).

-

Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to afford the pure polysubstituted cyclohexenone. Further purification by column chromatography is generally not required.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Caption: Three-component synthesis of cyclohexenones.

Method 3: Asymmetric Organocatalytic Domino Double-Michael Reaction

This method provides access to highly functionalized and chiral 4-hydroxy-3-oxocyclohex-3-ene-1,1-dicarbonitriles through a domino double-Michael addition of 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones to 2-alkylidenemalononitriles, catalyzed by quinine. This organocatalytic process yields products with excellent diastereoselectivities.[4]

Data Presentation

| Entry | 1-Hydroxy-1,4-dien-3-one | 2-Alkylidenemalononitrile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 1-Hydroxy-1,5-diphenylpenta-1,4-dien-3-one | 2-Benzylidenemalononitrile | 4-Hydroxy-2,6-diphenyl-3-oxo-5-phenylcyclohex-4-ene-1,1-dicarbonitrile | 85 | >25:1 | 92 |

| 2 | 1-Hydroxy-1,5-di(4-chlorophenyl)penta-1,4-dien-3-one | 2-Benzylidenemalononitrile | 2,6-Di(4-chlorophenyl)-4-hydroxy-3-oxo-5-phenylcyclohex-4-ene-1,1-dicarbonitrile | 82 | >25:1 | 90 |

| 3 | 1-Hydroxy-1,5-diphenylpenta-1,4-dien-3-one | 2-(4-Nitrobenzylidene)malononitrile | 4-Hydroxy-5-(4-nitrophenyl)-2,6-diphenyl-3-oxocyclohex-4-ene-1,1-dicarbonitrile | 78 | >25:1 | 94 |

| 4 | 1-Hydroxy-1,5-di(4-methoxyphenyl)penta-1,4-dien-3-one | 2-Benzylidenemalononitrile | 4-Hydroxy-2,6-di(4-methoxyphenyl)-3-oxo-5-phenylcyclohex-4-ene-1,1-dicarbonitrile | 88 | >25:1 | 91 |

Experimental Protocol

General Procedure for the Asymmetric Domino Double-Michael Reaction:

-

To a solution of the 1-hydroxy-1,4-dien-3-one (0.2 mmol) and the 2-alkylidenemalononitrile (0.24 mmol) in toluene (1.0 mL) in a sealed vial, add quinine (20 mol%).

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically 24-48 hours), as monitored by TLC.

-

Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired highly substituted cyclohexenol derivative.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.

-

Determine the enantiomeric excess by HPLC analysis using a chiral stationary phase.

Signaling Pathway Diagram

Caption: Domino double-Michael reaction pathway.

References

- 1. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

Troubleshooting & Optimization

minimizing side products in Diels-Alder reactions of cyclohexenones

Welcome to the technical support center for Diels-Alder reactions involving cyclohexenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Diels-Alder reactions of cyclohexenones?

A1: The most prevalent side reactions include:

-

Dimerization or Polymerization: Both the diene and the cyclohexenone dienophile can react with themselves, especially at elevated temperatures. This is a common issue when the desired cycloaddition is slow.

-

Formation of Regioisomers: When using unsymmetrical dienes, the reaction can yield a mixture of "ortho" and "meta" or "para" adducts. The desired regioisomer is often the "ortho" or "para" product.

-

Formation of Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce two diastereomeric products, the endo and exo isomers. The endo product is typically the kinetically favored product, while the exo product is often more thermodynamically stable.

-

Rearrangement of Adducts: The initial Diels-Alder adduct may undergo subsequent rearrangements, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids.

Q2: How do Lewis acids improve the efficiency of Diels-Alder reactions with cyclohexenones?

A2: Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the cyclohexenone. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which in turn accelerates the reaction rate.[1] This rate enhancement often allows the reaction to be performed at lower temperatures, which can improve selectivity and reduce the formation of side products like polymers.[1] Furthermore, Lewis acids can enhance the stereoselectivity of the reaction, often favoring the formation of the endo adduct.[1]

Q3: What is the effect of temperature on the selectivity of these reactions?

A3: Temperature plays a crucial role in controlling the stereoselectivity of Diels-Alder reactions.

-

Low Temperatures (-78 °C to room temperature): Lower temperatures generally favor the formation of the kinetically controlled endo product. This is because the transition state leading to the endo adduct is stabilized by secondary orbital interactions.[1] Reactions conducted at very low temperatures, such as -78 °C, often exhibit high stereoselectivity.[1]

-